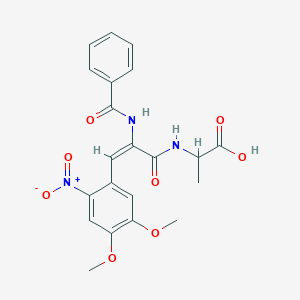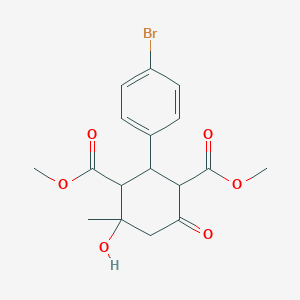![molecular formula C16H12Br6N4 B407209 2,4,5-TRIBROMO-1-({2,5-DIMETHYL-4-[(2,4,5-TRIBROMOIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE](/img/structure/B407209.png)
2,4,5-TRIBROMO-1-({2,5-DIMETHYL-4-[(2,4,5-TRIBROMOIMIDAZOL-1-YL)METHYL]PHENYL}METHYL)IMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) is a complex organic compound with the molecular formula C16H12Br6N4. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and linked to two imidazole rings, each bearing three bromine atoms. The compound’s significant bromine content and imidazole rings make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Derivative: The starting material, 2,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Linking to Imidazole Rings: The brominated benzene derivative is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the desired bis-imidazole compound.
Tribromination of Imidazole Rings: The final step involves the bromination of the imidazole rings to introduce three bromine atoms at the 2, 4, and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms on the imidazole rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential antimicrobial properties and is studied for its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as flame retardants.
Mecanismo De Acción
The mechanism by which 1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and imidazole rings play crucial roles in binding to these targets, disrupting their normal function and leading to the compound’s observed biological activities. Specific pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-bromo-4,5-dichloro-1H-imidazole): This compound has similar structural features but with different substituents on the imidazole rings.
1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4-dichloro-1H-imidazole): Another similar compound with chlorine atoms instead of bromine.
Uniqueness
1,1’-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2,4,5-tribromo-1H-imidazole) is unique due to its high bromine content and specific substitution pattern on the imidazole rings. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H12Br6N4 |
|---|---|
Peso molecular |
739.7g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-[[2,5-dimethyl-4-[(2,4,5-tribromoimidazol-1-yl)methyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C16H12Br6N4/c1-7-3-10(6-26-14(20)12(18)24-16(26)22)8(2)4-9(7)5-25-13(19)11(17)23-15(25)21/h3-4H,5-6H2,1-2H3 |
Clave InChI |
VPKJEMSMOMZJEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1CN2C(=C(N=C2Br)Br)Br)C)CN3C(=C(N=C3Br)Br)Br |
SMILES canónico |
CC1=CC(=C(C=C1CN2C(=C(N=C2Br)Br)Br)C)CN3C(=C(N=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


METHANONE](/img/structure/B407127.png)
![5-(3-fluorobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B407128.png)
![6-ethoxy-5-(3-fluorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B407129.png)
![4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B407130.png)
![2',3',4,5-TETRAMETHYL 5',5'-DIMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407131.png)
![1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B407135.png)

![2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407137.png)

![6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407140.png)
![Dimethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B407141.png)
![3-amino-6-(4-methylphenyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407143.png)
![3-amino-N-(2-bromo-4-methylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407144.png)
![N-[1-[(4-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407147.png)
